![molecular formula C21H22Cl2O2Se2 B14176045 Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate CAS No. 922525-87-9](/img/structure/B14176045.png)
Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate is a selenium-containing organic compound Selenium compounds are known for their unique properties, including antioxidant and anti-inflammatory effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate typically involves the reaction of 4-chlorophenylselenol with an appropriate alkene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle selenium compounds, which can be toxic.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Compounds with different functional groups replacing the 4-chlorophenyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mécanisme D'action
The mechanism of action of Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as glutathione peroxidase.
Anti-inflammatory Effects: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Effects: The compound can protect neurons from oxidative stress and inflammation, potentially through the modulation of signaling pathways involved in cell survival and apoptosis.
Comparaison Avec Des Composés Similaires
Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate can be compared with other selenium-containing compounds, such as:
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and neuroprotective properties.
Methyl 2,3-bis(phenylselanyl)oct-2-enoate: Similar structure but with phenyl groups instead of 4-chlorophenyl groups, which may affect its reactivity and biological activity.
Propriétés
Numéro CAS |
922525-87-9 |
|---|---|
Formule moléculaire |
C21H22Cl2O2Se2 |
Poids moléculaire |
535.2 g/mol |
Nom IUPAC |
methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate |
InChI |
InChI=1S/C21H22Cl2O2Se2/c1-3-4-5-6-19(26-17-11-7-15(22)8-12-17)20(21(24)25-2)27-18-13-9-16(23)10-14-18/h7-14H,3-6H2,1-2H3 |
Clé InChI |
DXJJOFFDVNVEEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=C(C(=O)OC)[Se]C1=CC=C(C=C1)Cl)[Se]C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


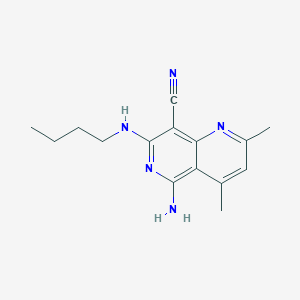
![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)
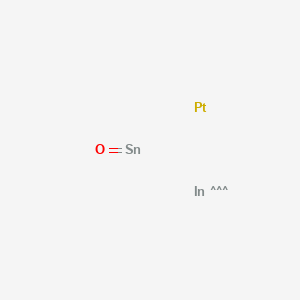


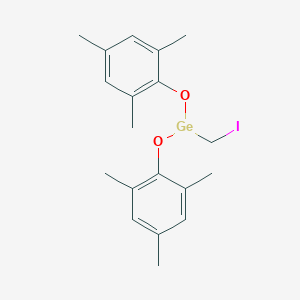
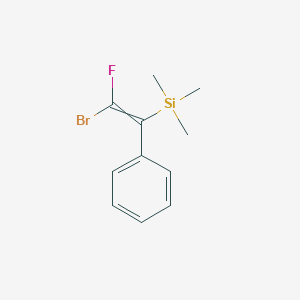
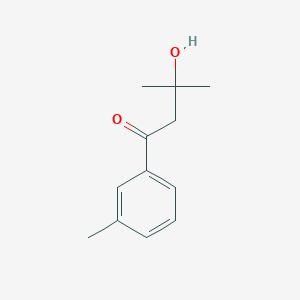
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
